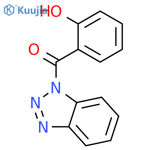

- Pharmacological evaluation and preparation of nonsteroidal anti-inflammatory drugs containing an N-acyl hydrazone subunit, International Journal of Molecular Sciences, 2014, 15(4), 5821-5837

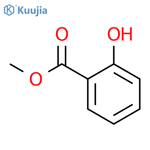

Cas no 936-02-7 (benzoylhydrazine, O-hydroxy)

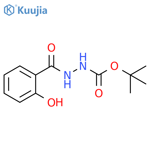

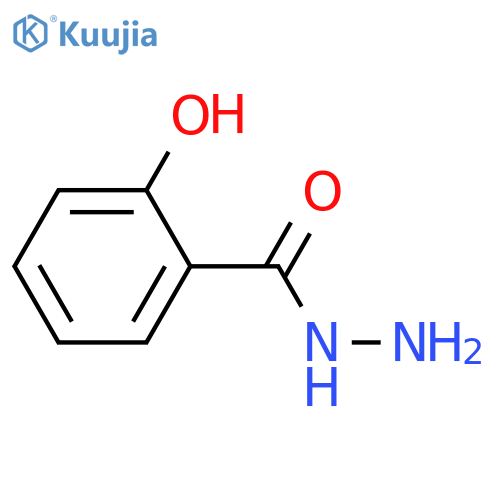

benzoylhydrazine, O-hydroxy structure

商品名:benzoylhydrazine, O-hydroxy

benzoylhydrazine, O-hydroxy 化学的及び物理的性質

名前と識別子

-

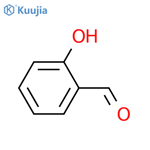

- Salicylhydrazide

- Salicylic acid hydrazide

- salicylic hydrazide

- Salicyloyl hydrazide

- salicylohydrazide

- 2-Hydroxybenzhydrazide

- o-Hydroxybenzoylhydrazine

- 2-Hydroxybenzoic hydrazide

- 2-hydroxybenzohydrazide

- 2-hydroxybenzene-1-carbohydrazide

- Propylenethiourea Solution

- Salicyl hydrazide

- Salicyloylhydrazine

- o-Hydroxybenzhydrazide

- o-Hydroxybenzoylhydrazide

- 2-Hydroxybenzoylhydrazide

- 2-Hydroxybenzoylhydrazine

- o-Hydroxylbenzhydrazide

- Salicyclohydrazine

- Salicoyl hydrazide

- o-Hydroxybenzoic acid hydrazide

- 2-Hydroxybenzoic acid hydrazide

- SALICYLIC ACID, HYDRAZIDE

- Salicycic acid hydrazide

- B

- Salicylic acid, hydrazide (6CI, 7CI, 8CI)

- 2-Hydroxybenzene-1-carbohydrazonic acid

- 2-Hydroxybenzenecarboxylic acid hydrazide

- 2-Hydroxybenzoyl hydrazide

- NSC 652

- o-Hydroxybenzohydrazide

- o-Hydroxybenzoic hydrazide

- o-Salicyloylhydrazide

- Ortho-hydroxybenzohydrazide

- S0242

- NSC652

- BRD-K80800852-001-01-8

- NS00039577

- CS-W004074

- SEW 04563

- HMS563E22

- Salicyloyl hydrazide, 98%

- MFCD00007599

- STR00212

- NSC-652

- Z57241860

- Maybridge1_007678

- Benzoic acid, 2-hydroxy-, hydrazide

- DTXSID0061321

- BBL008416

- SALICYLYL HYDRAZINE

- AKOS000120449

- InChI=1/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11

- EINECS 213-311-3

- SCHEMBL161525

- 2-Hydroxy-benzoic acid hydrazide

- CHEMBL170058

- salicyloylhydrazone

- R5T5F3Q8HR

- F1099-0053

- BDBM50056886

- salicoylhydrazine

- STK053411

- 936-02-7

- benzoylhydrazine, O-hydroxy

- DB-021200

- EN300-18163

- salicyclic acid hydrazide

-

- MDL: MFCD00007599

- インチ: 1S/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11)

- InChIKey: XSXYESVZDBAKKT-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(O)=CC=CC=1)NN

- BRN: 472355

計算された属性

- せいみつぶんしりょう: 152.05900

- どういたいしつりょう: 152.059

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 14

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 75.4

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.2804 (rough estimate)

- ゆうかいてん: 148.0 to 152.0 deg-C

- ふってん: 274.61°C (rough estimate)

- フラッシュポイント: °C

- 屈折率: 1.5200 (estimate)

- PSA: 75.35000

- LogP: 1.08690

- ようかいせい: 未確定

benzoylhydrazine, O-hydroxy セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S36

- RTECS番号:VO3700000

-

危険物標識:

- 危険レベル:IRRITANT

- TSCA:Yes

- リスク用語:R36/37/38

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C

benzoylhydrazine, O-hydroxy 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

benzoylhydrazine, O-hydroxy 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM100395-500g |

2-hydroxybenzohydrazide |

936-02-7 | 95%+ | 500g |

$286 | 2024-07-19 | |

| Ambeed | A213806-5g |

2-Hydroxybenzohydrazide |

936-02-7 | 97% HPLC | 5g |

$8.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H36370-25g |

2-Hydroxybenzohydrazide |

936-02-7 | 98% | 25g |

¥37.0 | 2023-09-07 | |

| Enamine | EN300-18163-50.0g |

2-hydroxybenzohydrazide |

936-02-7 | 96% | 50g |

$57.0 | 2023-04-20 | |

| Life Chemicals | F1099-0053-5g |

benzoylhydrazine, O-hydroxy |

936-02-7 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| Life Chemicals | F1099-0053-10g |

benzoylhydrazine, O-hydroxy |

936-02-7 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| abcr | AB117089-25 g |

2-Hydroxybenzhydrazide, 98%; . |

936-02-7 | 98% | 25 g |

€80.80 | 2023-07-20 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0551579743- 25g |

benzoylhydrazine, O-hydroxy |

936-02-7 | 95%(HPLC) | 25g |

¥ 103.5 | 2021-05-18 | |

| Fluorochem | 018713-25g |

2-Hydroxybenzhydrazide |

936-02-7 | 0.97 | 25g |

£17.00 | 2022-03-01 | |

| TRC | B443813-5g |

2-Hydroxybenzohydrazide |

936-02-7 | 5g |

$ 50.00 | 2022-06-07 |

benzoylhydrazine, O-hydroxy 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol , Water ; 24 h, rt; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Sulfuric acid Solvents: Methanol , Water ; 2 h, reflux; reflux → rt

1.2 Reagents: Hydrazine hydrate (1:1) ; 0 °C; 0 °C → rt; 1 - 2 h, reflux

1.2 Reagents: Hydrazine hydrate (1:1) ; 0 °C; 0 °C → rt; 1 - 2 h, reflux

リファレンス

- Modulation of estrogen-related receptors subtype selectivity: Conversion of an ERRβ/γ selective agonist to ERRα/β/γ pan agonists, Bioorganic Chemistry, 2020, 102,

合成方法 3

合成方法 4

合成方法 5

合成方法 6

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 4 h, 80 °C

1.2 Reagents: Hydrazine hydrate (1:1) ; 3 h, 80 °C

1.2 Reagents: Hydrazine hydrate (1:1) ; 3 h, 80 °C

リファレンス

- Studies on the synthesis of novel arylhydrazide type molecular tweezer artificial receptors in solvent-free conditions under microwave irradiation and its recognition properties, Youji Huaxue, 2010, 30(8), 1220-1225

合成方法 7

合成方法 8

合成方法 9

合成方法 10

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 30 min, 25 °C

リファレンス

- Novel synthesis method of aromatic hydrazine, Hunan Keji Daxue Xuebao, 2013, 28(2), 107-109

合成方法 13

合成方法 14

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

リファレンス

- Design, synthesis, and evaluation of novel small molecule inhibitors of the influenza virus protein NS1, Bioorganic & Medicinal Chemistry, 2012, 20(1), 487-497

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrazine hydrate (1:1) ; 3 h, reflux

リファレンス

- Synthesis, spectral characterization, antimicrobial screening and DNA studies of transition metal complexes of Cu(II), Co(II), Ni(ii) and Zn(II) with heterocyclic triazol based derivative, American Journal of PharmTech Research, 2013, 3(3), 511-529

合成方法 18

合成方法 19

合成方法 20

はんのうじょうけん

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, rt → reflux

リファレンス

- Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire, Journal of Organometallic Chemistry, 2022, 979,

benzoylhydrazine, O-hydroxy Raw materials

- 2-Hydroxybenzaldehyde

- Hydrazinecarboxylic acid, 2-(2-hydroxybenzoyl)-, 1,1-dimethylethyl ester

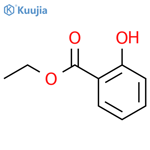

- Ethyl salicylate

- Methyl salicylate

- 2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol

benzoylhydrazine, O-hydroxy Preparation Products

benzoylhydrazine, O-hydroxy 関連文献

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

936-02-7 (benzoylhydrazine, O-hydroxy) 関連製品

- 7732-44-7(1-hydroxynaphthalene-2-carbohydrazide)

- 13221-86-8(2,4-Dihydroxybenzohydrazide)

- 7248-26-2(1-Naphthalenecarboxylicacid, 2-hydroxy-, hydrazide)

- 5341-58-2(3-hydroxynaphthalene-2-carbohydrazide)

- 30991-42-5(2-Hydroxy-3-methylbenzohydrazide)

- 15791-90-9(2,5-Dihydroxybenzohydrazide)

- 5351-23-5(4-Hydroxybenzhydrazide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量